molecular formula C7H10O2 B11720669 Methyl 3,5-hexadienoate

Methyl 3,5-hexadienoate

Cat. No.: B11720669
M. Wt: 126.15 g/mol
InChI Key: FFACAHMRMSJQDK-UHFFFAOYSA-N
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Description

Methyl 3,5-hexadienoate is an organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.1531 g/mol . It is also known by its IUPAC name, methyl hexa-3,5-dienoate. This compound is characterized by its ester functional group and conjugated diene system, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-hexadienoate can be synthesized through the esterification of 3,5-hexadienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-hexadienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3,5-hexadienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3,5-hexadienoate exerts its effects involves interactions with various molecular targets and pathways. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of 3,5-hexadienoic acid and methanol. The conjugated diene system also allows for participation in pericyclic reactions, such as Diels-Alder reactions .

Comparison with Similar Compounds

    Methyl 2,4-hexadienoate: Similar in structure but differs in the position of the double bonds.

    Methyl sorbate: Another ester with a conjugated diene system, commonly used as a food preservative.

Uniqueness: Methyl 3,5-hexadienoate is unique due to its specific double bond positions, which influence its reactivity and applications. Its conjugated diene system makes it particularly useful in synthetic organic chemistry for constructing complex molecular architectures .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl hexa-3,5-dienoate

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-5H,1,6H2,2H3

InChI Key

FFACAHMRMSJQDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC=CC=C

Origin of Product

United States

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